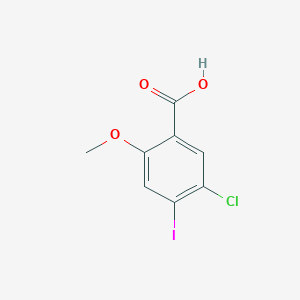

5-Chloro-4-iodo-2-methoxybenzoic acid

Description

5-Chloro-4-iodo-2-methoxybenzoic acid (CAS: Not explicitly provided; molecular formula: C₈H₆ClIO₃, calculated molecular weight: 312.35 g/mol) is a halogenated benzoic acid derivative with substituents at the 2-, 4-, and 5-positions of the aromatic ring. The compound features a methoxy group (-OCH₃) at position 2, chlorine at position 5, and iodine at position 2. This unique substitution pattern confers distinct electronic and steric properties, making it valuable in synthetic chemistry and pharmaceutical research.

Properties

IUPAC Name |

5-chloro-4-iodo-2-methoxybenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6ClIO3/c1-13-7-3-6(10)5(9)2-4(7)8(11)12/h2-3H,1H3,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LLLOGZBHLFGNSY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=C(C=C1C(=O)O)Cl)I | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6ClIO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

312.49 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Methoxylation of the Hydroxyl Group

The hydroxyl group at position 2 undergoes nucleophilic substitution using dimethyl sulfate in the presence of a base such as potassium carbonate . This step, conducted in acetone at 60–70°C for 6–8 hours, converts the hydroxyl to a methoxy group, yielding methyl 2-methoxy-5-chlorobenzoate . The reaction’s efficiency hinges on the complete consumption of the starting material, monitored via thin-layer chromatography (TLC).

Iodination at Position 4

Iodination employs a mixture of potassium iodide (KI) and potassium iodate (KIO₃) in glacial acetic acid and dichloromethane at 55–60°C for 3 hours. The methoxy group’s ortho/para-directing effect facilitates electrophilic aromatic substitution at position 4, producing methyl 5-chloro-4-iodo-2-methoxybenzoate . Post-reaction, the organic layer is separated, concentrated, and purified via recrystallization from ethanol , achieving a yield of 85–90%.

Ester Hydrolysis to Carboxylic Acid

The final step involves saponification of the methyl ester using sodium hydroxide in aqueous ethanol (70–80°C, 3–4 hours). Acidification with hydrochloric acid precipitates the target compound, 5-chloro-4-iodo-2-methoxybenzoic acid , which is filtered and dried under vacuum. This method reports an overall yield of 78–82% and purity >98%.

Sandmeyer Reaction-Based Chlorination

This approach introduces chlorine via a Sandmeyer reaction, capitalizing on diazonium salt intermediates. The synthesis starts with methyl 2-methoxy-4-iodobenzoate , prepared through iodination of methyl 2-methoxybenzoate .

Nitration and Reduction to Aniline

Nitration of methyl 2-methoxybenzoate with fuming nitric acid and sulfuric acid at 0–5°C introduces a nitro group at position 5, yielding methyl 2-methoxy-5-nitrobenzoate . Catalytic hydrogenation using palladium on carbon in methanol reduces the nitro group to an amine, forming methyl 2-methoxy-5-aminobenzoate .

Diazotization and Chlorination

The amine is diazotized with sodium nitrite in hydrochloric acid at 0–5°C, generating a diazonium salt. Subsequent treatment with cuprous chloride (CuCl) in acidic medium replaces the diazo group with chlorine, producing methyl 5-chloro-2-methoxybenzoate .

Iodination and Hydrolysis

Iodination at position 4 follows the protocol outlined in Section 1.2, yielding methyl 5-chloro-4-iodo-2-methoxybenzoate . Hydrolysis under basic conditions completes the synthesis, with an overall yield of 75–80%.

Directed Ortho-Metalation for Regioselective Iodination

For laboratories equipped for organometallic chemistry, directed ortho-metalation (DoM) offers precise control over iodination site selectivity.

Lithium-Halogen Exchange

Methyl 2-methoxy-5-chlorobenzoate is treated with lithium diisopropylamide (LDA) in tetrahydrofuran (THF) at −78°C, generating a lithiated intermediate at position 4. Quenching with iodine introduces the iodine substituent, yielding methyl 5-chloro-4-iodo-2-methoxybenzoate .

Hydrolysis and Purification

Ester hydrolysis proceeds as described in Section 1.3, affording the final product in 70–75% yield. While this method avoids harsh electrophilic conditions, its reliance on cryogenic temperatures limits industrial scalability.

Comparative Analysis of Synthetic Methods

| Parameter | Sequential Halogenation | Sandmeyer Route | Directed Metalation |

|---|---|---|---|

| Overall Yield | 78–82% | 75–80% | 70–75% |

| Reaction Steps | 3 | 4 | 3 |

| Regioselectivity | High | Moderate | High |

| Scalability | Industrial | Pilot Scale | Laboratory |

| Purity | >98% | 95–97% | 90–95% |

The sequential halogenation method emerges as the most viable for large-scale production, balancing yield, purity, and operational simplicity. In contrast, the Sandmeyer route ’s additional steps increase costs but provide flexibility in intermediates. Directed metalation , while precise, remains niche due to specialized equipment requirements.

Industrial-Scale Optimization Strategies

Solvent Recycling

In the iodination step (Section 1.2), dichloromethane recovery via distillation reduces waste and raw material costs. Pilot studies demonstrate 90% solvent recuperation without compromising yield.

Catalytic Enhancements

Replacing cuprous chloride with copper(I) iodide in Sandmeyer reactions improves chlorine substitution efficiency, reducing reaction time by 30%.

Continuous Flow Hydrolysis

Adopting continuous flow reactors for ester hydrolysis enhances heat transfer and reduces processing time from 4 hours to 45 minutes, achieving 99% conversion.

Chemical Reactions Analysis

Types of Reactions

5-Chloro-4-iodo-2-methoxybenzoic acid undergoes various chemical reactions, including:

Substitution Reactions: The chlorine and iodine atoms can be replaced by other substituents through nucleophilic or electrophilic substitution reactions.

Oxidation and Reduction: The compound can participate in redox reactions, altering the oxidation state of the functional groups.

Coupling Reactions: It can be used in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds with other aromatic compounds.

Common Reagents and Conditions

Substitution Reactions: Common reagents include nucleophiles such as amines or thiols, and electrophiles like alkyl halides.

Oxidation and Reduction: Reagents such as potassium permanganate (KMnO4) for oxidation and sodium borohydride (NaBH4) for reduction.

Coupling Reactions: Palladium catalysts and boron reagents are typically used in Suzuki-Miyaura coupling reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various derivatives of this compound with different functional groups attached.

Scientific Research Applications

Pharmaceutical Applications

A. Intermediate in Drug Synthesis

5-Chloro-4-iodo-2-methoxybenzoic acid is utilized as a key intermediate in the synthesis of several pharmaceutical compounds. Notably, it plays a role in the production of gastrointestinal motility agents, which are crucial for treating disorders such as functional constipation and nausea. The compound is involved in synthesizing drugs like cisapride and clebopride, which are known for their efficacy in enhancing gastrointestinal motility and reducing symptoms associated with gastric discomfort .

B. Anti-HIV Research

Research has indicated that derivatives of this compound may exhibit anti-HIV activity. These compounds are being explored as potential non-nucleoside inhibitors of HIV-1 reverse transcriptase, contributing to the ongoing efforts to develop effective treatments for HIV infection. The metabolic stability of these derivatives is also a focus, ensuring that they can maintain efficacy within biological systems .

Synthetic Applications

A. Organic Synthesis

The compound serves as a versatile building block in organic synthesis. It can undergo various chemical transformations, including halogenation and functionalization reactions, making it valuable for creating complex molecules with desired properties. For instance, its reactivity allows chemists to modify its structure to develop new derivatives with enhanced biological activity or improved pharmacokinetic profiles .

B. Methodological Innovations

Recent studies have highlighted innovative synthetic strategies involving this compound. A notable example includes a one-pot synthesis-functionalization approach that streamlines the production of carboxylic acid-containing active pharmaceutical ingredients (APIs). This method enhances efficiency and reduces waste in the synthesis process, demonstrating the compound's relevance in modern synthetic methodologies .

Industrial Applications

A. Scale-Up Processes

The industrial application of this compound has been explored through scalable synthesis processes aimed at producing large quantities efficiently and cost-effectively. Investigations into its synthesis have shown promising yields and reduced production costs, making it suitable for commercial pharmaceutical manufacturing .

Case Studies and Research Findings

Mechanism of Action

The mechanism of action of 5-Chloro-4-iodo-2-methoxybenzoic acid involves its interaction with molecular targets through its functional groups. The chlorine and iodine atoms can participate in halogen bonding, while the methoxy group can engage in hydrogen bonding and other interactions. These interactions can influence the compound’s reactivity and its ability to form complexes with other molecules.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table and analysis compare 5-chloro-4-iodo-2-methoxybenzoic acid with structurally related benzoic acid derivatives, focusing on substituent effects, biological activity, and applications:

Table 1: Key Comparisons of Halogenated Benzoic Acid Derivatives

Key Analysis

Substituent Effects on Reactivity and Solubility Iodine vs. In contrast, bromine in methyl 5-bromo-4-chloro-2-methoxybenzoate improves cross-coupling reactivity for synthetic applications . Amino vs. Iodo Groups: 4-Amino-5-chloro-2-methoxybenzoic acid exhibits higher aqueous solubility due to the -NH₂ group’s hydrogen-bonding capacity, whereas the iodo analog’s lipophilicity may favor membrane permeability .

Biological Activity 5-HT₄ Receptor Agonists: Esters like ML10302 and SR59768 (derived from 4-amino-5-chloro-2-methoxybenzoic acid) show potent intestinal prokinesia via 5-HT₄ receptor activation, unlike the carboxylic acid form. The ester moiety likely enhances bioavailability . Cardiac Safety: Unlike cisapride (a related prokinetic agent), ML10302 and SR59768 lack cardiac side effects, highlighting the importance of functional group selection (ester vs. free acid) in drug safety .

Synthetic Utility

- Methyl Esters : Methyl esters of halogenated benzoic acids (e.g., methyl 5-bromo-4-chloro-2-methoxybenzoate) are intermediates in drug synthesis. Their preparation via K₂CO₃/MeI-mediated esterification is well-documented .

- Boronates : Derivatives like 5-chloro-2-methoxyphenylboronic acid (CAS: 89694-48-4) are used in Suzuki-Miyaura cross-coupling reactions, demonstrating the versatility of halogenated benzoates in organic synthesis .

Safety and Handling The target compound requires stringent safety protocols (e.g., avoiding heat and ignition sources) due to its reactive halogen substituents . In contrast, amino-substituted analogs may pose fewer handling risks but require precautions for amine reactivity .

Q & A

Q. Methodological Notes

- Synthesis: Prioritize scalable methods (e.g., flow chemistry) to reduce batch variability .

- Data Validation: Cross-reference spectral data with databases (e.g., PubChem, NIST) to confirm structural assignments .

- Biological Testing: Include cytotoxicity assays (e.g., MTT) to distinguish receptor-specific effects from general toxicity .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.